molecular formula C10H9BrFNO2 B8156489 1-(3-Bromo-2-fluorobenzoyl)azetidin-3-ol

1-(3-Bromo-2-fluorobenzoyl)azetidin-3-ol

Cat. No.: B8156489
M. Wt: 274.09 g/mol
InChI Key: ZRBGLNXFQXTAEZ-UHFFFAOYSA-N
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Description

1-(3-Bromo-2-fluorobenzoyl)azetidin-3-ol is a compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles. Azetidines are known for their significant ring strain, which imparts unique reactivity and stability compared to other similar compounds

Mechanism of Action

The mechanism of action of 1-(3-Bromo-2-fluorobenzoyl)azetidin-3-ol involves its interaction with specific molecular targets, depending on its application. In medicinal chemistry, it may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets can vary based on the specific biological context and the structure of the final synthesized molecules .

Comparison with Similar Compounds

1-(3-Bromo-2-fluorobenzoyl)azetidin-3-ol can be compared with other azetidine derivatives, such as:

Biological Activity

1-(3-Bromo-2-fluorobenzoyl)azetidin-3-ol is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, mechanisms of action, and biological effects, particularly in cancer treatment and enzyme inhibition.

This compound features a unique structure that includes a bromine and a fluorine substituent on the benzoyl ring, which contributes to its reactivity and biological interactions. The azetidine ring adds strain, making it susceptible to various chemical reactions, including:

  • Substitution Reactions : The bromine and fluorine atoms can participate in nucleophilic substitutions.
  • Oxidation and Reduction : The hydroxyl group on the azetidine can be oxidized or reduced.
  • Ring-Opening Reactions : The azetidine ring may undergo ring-opening under acidic or basic conditions, leading to different derivatives.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in critical biochemical pathways, affecting cellular functions.
  • Receptor Binding : It can bind to specific receptors on cell surfaces, modulating signaling pathways.
  • DNA Intercalation : There is potential for intercalation into DNA strands, impacting gene expression and cellular processes.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives have shown potent activity against various cancer cell lines:

CompoundCell LineIC50 (µM)Mechanism of Action
1-(3-Bromo-4-fluorobenzoyl)azetidin-3-olMCF-7 (Breast Cancer)0.075Induces apoptosis; inhibits tubulin polymerization
1-(3-Fluoro β-lactam)Hs578T (Triple-negative Breast Cancer)0.033Modulates apoptotic pathways
1-(3-Bromo-2-fluorobenzoyl)azetidineMDA-MB-231 (Breast Cancer)0.620Affects microtubule dynamics

These compounds have demonstrated low toxicity in non-cancerous cells while retaining high potency against cancer cells, making them promising candidates for further development as therapeutic agents .

Enzyme Inhibition

In addition to anticancer properties, this compound has been studied for its potential to inhibit various enzymes. For example, it may target kinases or proteases involved in cancer progression or other diseases. The specific interactions at the molecular level are crucial for understanding how these compounds can be optimized for therapeutic use .

Case Studies

Several studies have focused on the biological activity of azetidine derivatives:

  • Study on MCF-7 Cells : A detailed investigation into the effects of azetidine derivatives showed significant antiproliferative activity at nanomolar concentrations. The mechanism involved apoptosis induction and modulation of pro-apoptotic and anti-apoptotic proteins .
  • In Vivo Studies : Research involving animal models has indicated that certain brominated azetidines exhibit strong anticancer effects with manageable side effects, suggesting their potential for clinical application .

Properties

IUPAC Name

(3-bromo-2-fluorophenyl)-(3-hydroxyazetidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrFNO2/c11-8-3-1-2-7(9(8)12)10(15)13-4-6(14)5-13/h1-3,6,14H,4-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRBGLNXFQXTAEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=C(C(=CC=C2)Br)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrFNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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